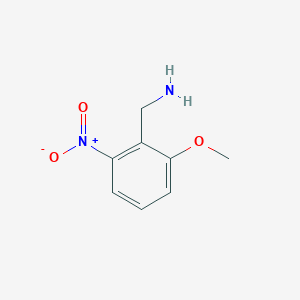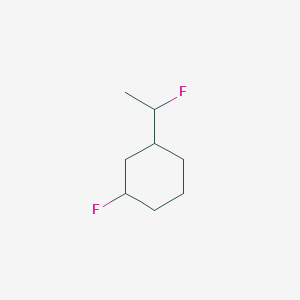![molecular formula C14H15N3O4 B13986694 4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid CAS No. 28558-68-1](/img/structure/B13986694.png)
4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under specific conditions. One common method involves the condensation of indole-3-acetic acid with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of a butanoic acid derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified indole derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
28558-68-1 |
|---|---|
Fórmula molecular |
C14H15N3O4 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
4-[2-[2-(1H-indol-3-yl)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-12(5-6-14(20)21)16-17-13(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,16,18)(H,17,19)(H,20,21) |
Clave InChI |
KTOMNADDFUNWJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)

![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
